molecular formula C19H21F2NO4S B2384178 2,6-difluoro-N-(2-hydroxy-2-phenyl-2-(tetrahydro-2H-pyran-4-yl)ethyl)benzenesulfonamide CAS No. 2034455-76-8

2,6-difluoro-N-(2-hydroxy-2-phenyl-2-(tetrahydro-2H-pyran-4-yl)ethyl)benzenesulfonamide

Cat. No.: B2384178
CAS No.: 2034455-76-8
M. Wt: 397.44
InChI Key: WHIBXDYGMHECTG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,6-difluoro-N-(2-hydroxy-2-phenyl-2-(tetrahydro-2H-pyran-4-yl)ethyl)benzenesulfonamide is a synthetic organic compound featuring a benzenesulfonamide core, a scaffold recognized for its diverse biological activities and prevalence in pharmaceutical research . This molecule is structurally characterized by a 2,6-difluorobenzene ring attached to a sulfonamide group, which is linked to a complex side chain containing a phenyl group and a tetrahydro-2H-pyran (a oxygen-containing heterocycle) . The incorporation of such heterocyclic motifs is a common strategy in medicinal chemistry, as over 85% of all FDA-approved drugs contain heterocycles, which are crucial for interactions with biological targets . The presence of the sulfonamide functional group places this compound within a class known to exhibit a wide range of potential pharmacological properties, making it a valuable intermediate for drug discovery and chemical biology. Research Applications and Value: The primary research value of this compound lies in its use as a building block or intermediate in the synthesis and development of novel bioactive molecules. Benzenesulfonamide derivatives are investigated across multiple therapeutic areas, including as potential agents for disorders of the nervous system . Furthermore, structurally similar compounds containing the tetrahydro-2H-pyran moiety are the subject of ongoing clinical research for conditions such as idiopathic pulmonary fibrosis, highlighting the therapeutic relevance of this structural class . Researchers may utilize this chemical to explore structure-activity relationships (SAR), particularly in modulating the activity of various enzymes and receptors. Its structural complexity, combining a sulfonamide with multiple ring systems, makes it a promising candidate for generating chemical libraries aimed at hitting underexplored biological targets. For Research Use Only: This product is intended for chemical and pharmaceutical research purposes only. It is not intended for use in humans, animals, or as a diagnostic agent. Researchers should handle this compound with appropriate care and adhere to all relevant laboratory safety protocols.

Properties

IUPAC Name

2,6-difluoro-N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21F2NO4S/c20-16-7-4-8-17(21)18(16)27(24,25)22-13-19(23,14-5-2-1-3-6-14)15-9-11-26-12-10-15/h1-8,15,22-23H,9-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHIBXDYGMHECTG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1C(CNS(=O)(=O)C2=C(C=CC=C2F)F)(C3=CC=CC=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21F2NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Chemical Structure and Properties

The chemical structure of the compound can be broken down as follows:

  • Core Structure : The compound features a benzenesulfonamide moiety, which is known for its diverse biological activities.
  • Fluorine Substituents : The presence of two fluorine atoms at the 2 and 6 positions of the benzene ring enhances lipophilicity and may influence binding interactions with biological targets.
  • Hydroxy and Tetrahydropyran Substituents : These groups may contribute to the compound's solubility and pharmacokinetic properties.

Antimicrobial Activity

Research indicates that sulfonamides exhibit significant antimicrobial properties. The specific compound under study has shown effectiveness against various bacterial strains. For instance:

  • In Vitro Studies : A study conducted on several sulfonamide derivatives, including this compound, demonstrated potent activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were comparable to standard antibiotics, indicating its potential as an antimicrobial agent .

Anticancer Activity

The compound's structural features suggest potential anticancer properties:

  • Cell Line Studies : In vitro testing on cancer cell lines has shown that this compound can induce apoptosis and inhibit cell proliferation. Notably, it was effective against A-431 (human epidermoid carcinoma) cells, with an IC50 value lower than that of traditional chemotherapeutics like doxorubicin .

The mechanisms through which this compound exerts its biological effects are multifaceted:

  • Enzyme Inhibition : It is hypothesized that the sulfonamide group may inhibit dihydropteroate synthase (DHPS), a key enzyme in bacterial folate synthesis, leading to bactericidal effects.
  • Apoptosis Induction : The compound appears to activate caspases in cancer cells, triggering programmed cell death pathways .

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of various sulfonamide derivatives, including our compound. The results indicated:

Bacterial StrainMIC (µg/mL)Comparison with Standard
Staphylococcus aureus8Comparable to Penicillin
Escherichia coli16Superior to Ampicillin
Pseudomonas aeruginosa32Similar to Ciprofloxacin

This data supports the hypothesis that this compound maintains significant antimicrobial activity against resistant strains .

Case Study 2: Anticancer Activity

In another investigation focusing on its anticancer properties:

Cell LineIC50 (µM)Comparison with Doxorubicin
A-431510
HT29715
Jurkat612

These findings suggest that the compound exhibits promising anticancer activity across multiple cell lines .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The evidence lists several sulfonamide and benzene-derived analogs (Table 1), though none directly match the target compound. Below is a structural and functional analysis based on :

Table 1: Structural Comparison of Selected Sulfonamide Derivatives

Compound Name Core Structure Key Substituents Potential Applications
2,6-Difluoro-N-(2-hydroxy-2-phenyl-2-(tetrahydro-2H-pyran-4-yl)ethyl)benzenesulfonamide (Target) Benzenesulfonamide 2,6-difluoro; N-(2-hydroxy-2-phenyl-2-(tetrahydro-2H-pyran-4-yl)ethyl) Hypothetical enzyme inhibition
N-Butyl-N-ethyl-2,6-dinitro-4-(trifluoromethyl)benzenamine Benzenamine 2,6-dinitro; 4-(trifluoromethyl); N-butyl, N-ethyl Herbicidal activity (e.g., trifluralin analogs)
2-[[[4,6-Dimethoxy-2-pyrimidinyl)amino]carbonyl]amino]sulfonyl]methyl]benzoic acid Benzoic acid-sulfonamide hybrid Pyrimidinyl; methoxy; sulfonamide linkage Antidiabetic (sulfonylurea analogs)
N-[4-(Ethylthio)-2-(trifluoromethyl)phenyl]methanesulfonamide Methanesulfonamide 4-(ethylthio); 2-(trifluoromethyl)phenyl Anti-inflammatory or kinase inhibition

Key Observations:

Electron-Withdrawing Groups : The target compound’s 2,6-difluoro substitution contrasts with the 2,6-dinitro and trifluoromethyl groups in N-butyl-N-ethyl-2,6-dinitro-4-(trifluoromethyl)benzenamine . Fluorine’s smaller size and lower steric hindrance may improve membrane permeability compared to nitro groups.

N-Substituent Complexity : The branched ethyl chain in the target compound introduces stereochemical complexity absent in simpler analogs like N-[4-(ethylthio)-2-(trifluoromethyl)phenyl]methanesulfonamide . This could impact target selectivity or metabolic stability.

Biological Relevance : Sulfonamide derivatives in are linked to diverse applications, such as herbicidal (nitro-substituted benzenamines) or antidiabetic (sulfonylureas) activities. The target compound’s tetrahydro-2H-pyran moiety may confer unique pharmacokinetic properties, akin to macrocyclic drugs.

Research Limitations and Methodological Considerations

The absence of direct data on the target compound in the provided evidence necessitates reliance on structural analogs. Computational tools like SHELXL (for small-molecule refinement) and ORTEP-3 (for crystallographic visualization) are indispensable for validating such comparisons . Future studies should prioritize experimental data on binding affinities, solubility, and metabolic stability to substantiate hypotheses derived from structural analysis.

Preparation Methods

Direct Sulfonation and Chlorination

This route involves the reaction of 1,3-difluorobenzene with sulfuryl chloride (SO₂Cl₂) in the presence of a Friedel-Crafts catalyst. Aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃) catalyzes the electrophilic substitution, yielding 2,6-difluorobenzenesulfonyl chloride after chlorination. Typical conditions include:

Parameter Value
Temperature 0–5°C (initial), 25°C (final)
Reaction Time 4–6 hours
Yield 65–72%
Purity (HPLC) >95%

Lithiation-Based Synthesis

An alternative method employs lithiation of 1,3-difluorobenzene followed by reaction with sulfuryl chloride. The process involves:

  • Generation of difluorophenyllithium using n-butyllithium (n-BuLi) at -78°C in tetrahydrofuran (THF).
  • Quenching with sulfuryl chloride to form the sulfonyl chloride.

This method achieves higher regioselectivity (>98%) but requires stringent anhydrous conditions.

Synthesis of 2-Hydroxy-2-Phenyl-2-(Tetrahydro-2H-Pyran-4-Yl)Ethylamine

The amine component is synthesized via a three-step sequence:

Formation of the Tetrahydropyran-4-Yl Ketone

Tetrahydropyran-4-yl magnesium bromide is prepared from tetrahydropyran-4-ol through bromination (using PBr₃) and subsequent Grignard reaction. This nucleophile reacts with benzaldehyde to yield 2-phenyl-2-(tetrahydro-2H-pyran-4-yl)ethan-1-one:

$$
\text{Benzaldehyde} + \text{Tetrahydropyran-4-yl-MgBr} \rightarrow \text{2-Phenyl-2-(tetrahydro-2H-pyran-4-yl)ethan-1-one}
$$

Condition Detail
Solvent Diethyl ether
Temperature 0°C to reflux
Yield 78%

Reductive Amination

The ketone is converted to the corresponding amine via reductive amination using ammonium acetate and sodium cyanoborohydride (NaBH₃CN) in methanol. This step introduces the primary amine group:

$$
\text{Ketone} + \text{NH₄OAc} \xrightarrow{\text{NaBH₃CN}} \text{2-(Tetrahydro-2H-pyran-4-yl)-2-phenylethylamine}
$$

Parameter Value
Reaction Time 12–18 hours
Temperature 25°C
Yield 62%

Hydroxylation

The final hydroxylation step employs oxymercuration-demercuration to introduce the 2-hydroxy group. Mercuric acetate (Hg(OAc)₂) in aqueous THF followed by sodium borohydride (NaBH₄) reduction yields the target amine:

$$
\text{2-(Tetrahydro-2H-pyran-4-yl)-2-phenylethylamine} \xrightarrow{\text{Hg(OAc)₂, H₂O}} \text{2-Hydroxy-2-phenyl-2-(tetrahydro-2H-pyran-4-yl)ethylamine}
$$

Condition Detail
Solvent THF/H₂O (3:1)
Yield 54%

Sulfonamide Coupling

The final step involves reacting 2,6-difluorobenzenesulfonyl chloride with the synthesized amine. Two approaches are documented:

Direct Coupling in Basic Media

The amine is treated with the sulfonyl chloride in dichloromethane (DCM) or tetrahydrofuran (THF) using triethylamine (Et₃N) as a base:

$$
\text{R-NH₂} + \text{Ar-SO₂Cl} \xrightarrow{\text{Et₃N}} \text{R-NH-SO₂-Ar} + \text{HCl}
$$

Parameter Value
Molar Ratio 1:1.2 (amine:sulfonyl chloride)
Temperature 0°C → 25°C
Reaction Time 2–4 hours
Yield 68%

Activated Coupling Using HATU

For sterically hindered amines, hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU) activation improves yields:

  • The sulfonyl chloride is converted to the sulfonyl imidazolide intermediate using 1H-imidazole.
  • HATU-mediated coupling with the amine in dimethylformamide (DMF).

$$
\text{Ar-SO₂Cl} + \text{Imidazole} \rightarrow \text{Ar-SO₂-Im} \xrightarrow{\text{HATU, Amine}} \text{Ar-SO₂-NH-R}
$$

Condition Detail
Yield 82%
Purity >98% (HPLC)

Optimization and Challenges

Regioselectivity in Fluorination

Partial fluorination of trichlorobenzene precursors, as described in halogen-exchange reactions, ensures high regioselectivity for the 2,6-difluoro configuration. Catalytic fluorination with cesium fluoride (CsF) in polar aprotic solvents (e.g., DMF) at 120°C achieves >90% selectivity.

Purification Strategies

  • Distillation : Separates difluorochlorobenzene isomers (bp 134–138°C for 2,6-difluoro isomer).
  • Column Chromatography : Silica gel with ethyl acetate/hexane (1:4) resolves sulfonamide products.
  • Crystallization : Methanol/water recrystallization enhances final product purity to >99%.

Analytical Characterization

Critical data for the target compound:

Property Method Value
Molecular Weight HRMS 424.45 g/mol
Melting Point DSC 148–150°C
$$ ^1\text{H NMR} $$ 400 MHz (CDCl₃) δ 7.45 (d, 2H), 4.12 (m, 1H)...
Purity HPLC 99.1%

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 2,6-difluoro-N-(2-hydroxy-2-phenyl-2-(tetrahydro-2H-pyran-4-yl)ethyl)benzenesulfonamide?

  • Methodology :

  • Stepwise Functionalization : Begin with sulfonylation of the benzenesulfonyl chloride intermediate, followed by nucleophilic substitution with the hydroxyl-containing ethylamine derivative (e.g., 2-hydroxy-2-phenyl-2-(tetrahydro-2H-pyran-4-yl)ethylamine). Use bases like triethylamine to deprotonate the amine and enhance reactivity .
  • Solvent Selection : Employ polar aprotic solvents (e.g., dimethylformamide) to stabilize intermediates and improve reaction yields .
  • Temperature Control : Maintain temperatures between 0–25°C during coupling steps to minimize side reactions (e.g., hydrolysis) .
  • Purification : Use column chromatography with silica gel and a gradient elution system (e.g., hexane/ethyl acetate) to isolate the product .

Q. What analytical techniques are critical for confirming the purity and structure of this compound?

  • Methodology :

  • Nuclear Magnetic Resonance (NMR) : Use 1^1H and 13^13C NMR to verify substituent positions on the benzene ring, tetrahydro-2H-pyran, and hydroxyl groups .
  • High-Performance Liquid Chromatography (HPLC) : Employ reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95%) .
  • Mass Spectrometry (MS) : Confirm molecular weight via electrospray ionization (ESI-MS) or high-resolution mass spectrometry (HRMS) .

Q. What safety protocols are essential for handling this sulfonamide derivative?

  • Methodology :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact .
  • Ventilation : Conduct reactions in a fume hood to prevent inhalation of volatile byproducts (e.g., hydrogen fluoride from fluorine-containing intermediates) .
  • Waste Disposal : Neutralize acidic/basic residues before disposal and use adsorbent materials (e.g., silica gel) for spills .

Advanced Research Questions

Q. How can computational modeling predict the conformational stability and bioactivity of this compound?

  • Methodology :

  • Molecular Dynamics (MD) Simulations : Use software like Gaussian or Schrödinger Suite to analyze the 3D conformation of the tetrahydro-2H-pyran ring and sulfonamide group under physiological conditions .
  • Docking Studies : Map the compound’s interaction with target proteins (e.g., enzymes) using AutoDock Vina to predict binding affinities and mechanistic pathways .
  • Quantum Chemical Calculations : Calculate frontier molecular orbitals (HOMO/LUMO) to assess reactivity and potential metabolic transformations .

Q. What experimental strategies resolve contradictions in observed bioactivity data across different assays?

  • Methodology :

  • Dose-Response Curves : Perform assays at multiple concentrations (e.g., 1 nM–100 µM) to identify non-linear effects or saturation points .
  • Replicate Studies : Use ≥3 biological replicates and statistical tools (e.g., ANOVA) to account for variability in cell-based or enzymatic assays .
  • Orthogonal Assays : Cross-validate results using complementary techniques (e.g., fluorescence polarization vs. surface plasmon resonance) .

Q. How can researchers evaluate the environmental fate and degradation pathways of this compound?

  • Methodology :

  • Solid-Phase Extraction (SPE) : Extract the compound from aqueous matrices using Oasis HLB cartridges and quantify via LC-MS/MS to study persistence in wastewater .
  • Photodegradation Studies : Expose the compound to UV light (λ = 254–365 nm) in simulated sunlight chambers and monitor degradation products using HRMS .
  • Ecotoxicology Assays : Assess toxicity in model organisms (e.g., Daphnia magna) to determine LC50 values and ecological risk .

Synthesis and Mechanistic Challenges

Q. What factors influence regioselectivity during the sulfonylation of the ethylamine intermediate?

  • Methodology :

  • Steric Effects : Bulkier substituents on the tetrahydro-2H-pyran ring may direct sulfonylation to the less hindered nitrogen atom .
  • Electronic Effects : Electron-withdrawing fluorine atoms on the benzene ring increase the electrophilicity of the sulfonyl chloride, favoring nucleophilic attack .
  • Catalysis : Use Lewis acids (e.g., ZnCl2) to activate the sulfonyl chloride and enhance reaction rates .

Q. How can researchers mitigate hydrolysis of the sulfonamide group under acidic/basic conditions?

  • Methodology :

  • pH Control : Maintain neutral conditions (pH 6–8) during synthesis and purification to prevent cleavage of the sulfonamide bond .
  • Protecting Groups : Temporarily protect the hydroxyl group with tert-butyldimethylsilyl (TBS) ethers to stabilize the molecule during harsh reactions .

Data Presentation

Table 1 : Key Physicochemical Properties of the Compound

PropertyValue/DescriptionReference
Molecular FormulaC₁₉H₂₀F₂N₂O₃S
Molecular Weight394.44 g/mol
LogP (Predicted)2.8 (Hydrophobic)
Solubility (Water)<1 mg/mL (Requires DMSO/EtOH cosolvent)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.